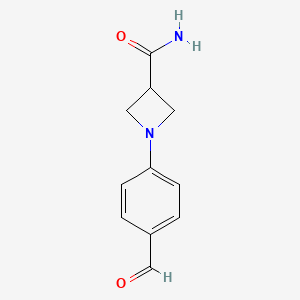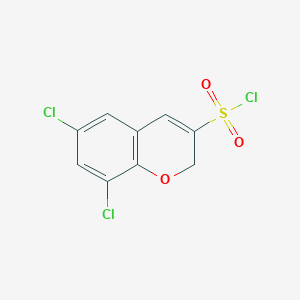
4-(Aminomethyl)picolinicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)picolinicacidhydrochloride is a chemical compound that belongs to the class of picolinic acid derivatives. Picolinic acid is an organic compound with the formula C₆H₄N(COOH) and is a derivative of pyridine with a carboxylic acid substituent at the 2-position . The hydrochloride form of 4-(Aminomethyl)picolinic acid is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-(Aminomethyl)picolinicacidhydrochloride can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, condensation with nitromethane, and subsequent catalytic hydrogenation and hydrolysis . This method is advantageous due to its high yield, low cost, and minimal environmental impact.
Analyse Des Réactions Chimiques
4-(Aminomethyl)picolinicacidhydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-(Aminomethyl)picolinicacidhydrochloride has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block in organic synthesis. In biology, it is studied for its potential role in metal ion chelation and its effects on various biological pathways. In medicine, it is investigated for its potential therapeutic applications, including its use as a nootropic agent . Additionally, it has industrial applications in the synthesis of various organic compounds .
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)picolinicacidhydrochloride involves its interaction with specific molecular targets and pathways. It is known to chelate metal ions, which can influence various biological processes. The compound’s effects on acetylcholine receptors have been studied, indicating its potential role in enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of its nootropic activity.
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)picolinicacidhydrochloride can be compared with other similar compounds, such as 4-(Aminomethyl)-1-benzylpyrrolidin-2-one and 4-aminomethylphenylboronic acid hydrochloride . These compounds share structural similarities but differ in their specific chemical properties and applications. For example, 4-(Aminomethyl)-1-benzylpyrrolidin-2-one is studied for its nootropic activity, while 4-aminomethylphenylboronic acid hydrochloride is used in organic synthesis.
Propriétés
Formule moléculaire |
C7H9ClN2O2 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
4-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H |
Clé InChI |
YDESKWINMITFHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CN)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)











![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)

